![molecular formula C19H19ClN4O2 B3000503 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-15-3](/img/structure/B3000503.png)
1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
The compound 1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse pharmacological activities. Triazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the peptide linkage and their ability to mimic various biological molecules.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes to form the triazole ring, a process known as the Huisgen cycloaddition. In the papers provided, similar triazole compounds were synthesized using different starting materials and reaction conditions. For instance, paper describes the synthesis of a triazole compound using 4-chlorobenzenamine as the starting material, with a yield of up to 88%. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours. Although the exact synthesis of the compound is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring is often substituted with various functional groups that can significantly alter the compound's physical and chemical properties, as well as its biological activity. The papers do not provide specific details on the molecular structure analysis of the compound , but spectroscopic techniques such as NMR and MS, as mentioned in paper , are typically used to confirm the structure of synthesized compounds.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions due to the presence of multiple reactive sites. These reactions include nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, and the modification of the triazole ring through various organic transformations. The papers provided do not discuss the specific chemical reactions of the compound , but paper describes the synthesis of novel heterocyclic compounds derived from a related triazole, indicating the versatility of these molecules in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the triazole ring. These properties are crucial for determining the compound's suitability for drug development, including its bioavailability and toxicity. Paper discusses the anti-inflammatory activity and ulcerogenicity of similar triazole compounds, suggesting that the physical and chemical properties of these compounds can be fine-tuned to achieve desired biological effects with minimal side effects.
Scientific Research Applications
Pharmacological Properties
Compounds structurally related to "1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" have demonstrated valuable pharmacological properties. Specifically, they have shown anti-convulsive activity, making them useful in the treatment of epilepsy and related conditions of tension and agitation. This indicates the potential of such compounds in neuroscience and pharmacological research focused on central nervous system disorders (Shelton, 1981).
Antimicrobial Activities
Several studies have focused on the synthesis of novel 1,2,4-Triazole derivatives, highlighting their antimicrobial activities. These compounds, including derivatives of the mentioned chemical structure, have been evaluated against various microorganisms, showing good to moderate activities. This research supports their potential application in developing new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Bektaş et al., 2010).
Antioxidant Activity
Compounds with the core structure of "1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" have been synthesized and characterized, showing promising antioxidant activities. This suggests their potential use in research aimed at combating oxidative stress-related diseases, highlighting the importance of such compounds in medicinal chemistry and pharmaceutical development (Gilava et al., 2020).
Antitumor Activity
Research has also identified antitumor activities associated with related compounds, particularly in the context of imidazotetrazines. These findings suggest a role for such chemical structures in developing new cancer therapies, especially as novel broad-spectrum antitumor agents. The study of these compounds contributes to oncological research by providing new avenues for treatment strategies (Stevens et al., 1984).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-11-5-6-14(9-12(11)2)21-19(25)18-13(3)24(23-22-18)15-7-8-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRGGDFHJZKVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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